molecular formula C9H10O3 B1316228 2-Ethyl-3-hydroxybenzoic acid CAS No. 168899-32-9

2-Ethyl-3-hydroxybenzoic acid

Cat. No.: B1316228
CAS No.: 168899-32-9
M. Wt: 166.17 g/mol
InChI Key: RCGJBBOBRZDMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-hydroxybenzoic acid typically involves the alkylation of 3-hydroxybenzoic acid. One common method is the Friedel-Crafts alkylation, where 3-hydroxybenzoic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-ethyl-3-ketobenzoic acid or 2-ethyl-3-carboxybenzoic acid.

    Reduction: Formation of 2-ethyl-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the substituent used.

Scientific Research Applications

2-Ethyl-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-soothing properties.

Mechanism of Action

The mechanism of action of 2-ethyl-3-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, which may influence the compound’s biological activity. Additionally, the ethyl group can affect the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Salicylic Acid: Similar structure but with a hydroxyl group at the second position instead of the third.

    p-Hydroxybenzoic Acid: Hydroxyl group at the para position relative to the carboxyl group.

    Protocatechuic Acid: Contains two hydroxyl groups at the third and fourth positions.

Uniqueness: 2-Ethyl-3-hydroxybenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-ethyl-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGJBBOBRZDMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578992
Record name 2-Ethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168899-32-9
Record name 2-Ethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Ethyl-3-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Ethyl-3-hydroxybenzoic acid
Reactant of Route 5
2-Ethyl-3-hydroxybenzoic acid
Reactant of Route 6
2-Ethyl-3-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.